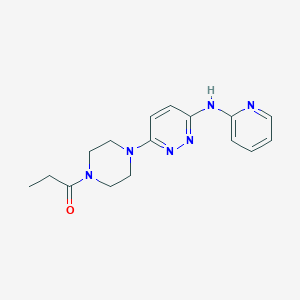![molecular formula C19H23N7O2 B2564566 1-(4-(3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-2-fenoxipropan-1-ona CAS No. 1058386-50-7](/img/structure/B2564566.png)
1-(4-(3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-2-fenoxipropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H23N7O2 and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades anticonvulsivas: Ciertos compuestos basados en 1,2,3-triazol exhiben efectos anticonvulsivos. Por ejemplo, el fármaco anticonvulsivo Rufinamide contiene una parte de 1,2,3-triazol .
Antibióticos: El antibiótico cefalosporínico de amplio espectro Cefatrizina y el antibiótico β-lactámico Tazobactam también presentan el andamiaje de 1,2,3-triazol . Estos compuestos demuestran actividad antibacteriana.
Síntesis orgánica
La síntesis de 1,2,3-triazoles ha sido objeto de una amplia investigación. Existen varias metodologías, que incluyen:
Cicloadición dipolar 1,3 de Huisgen: Este método clásico implica la reacción de una azida con un alquino para formar un anillo de 1,2,3-triazol .
Cicloadición dipolar 1,3 catalizada por metales: Los metales de transición catalizan la cicloadición de azidas y alquinos .
Cicloadición azida-alquino promovida por tensión: Este método evita la necesidad de catalizadores metálicos y se basa en derivados de ciclooctino tensos .
Ciencia de materiales
La incorporación de 1,2,3-triazoles en la química de polímeros y la ciencia de materiales conduce a materiales novedosos con propiedades personalizadas.
En resumen, el marco de 1,2,3-triazol de este compuesto abre vías emocionantes en el descubrimiento de fármacos, la química supramolecular, la síntesis orgánica, la biología química, la imagen fluorescente y la ciencia de materiales. Sus diversas aplicaciones resaltan la importancia de este motivo estructural en la investigación científica. 🌟
Mecanismo De Acción
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to target the epidermal growth factor receptor (egfr) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
Compounds with similar structures have been shown to inhibit egfr . They likely bind to the receptor, preventing it from activating downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
Given its potential egfr inhibitory activity , it may affect pathways downstream of EGFR, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation .
Result of Action
Similar compounds have shown potent anticancer activity . They likely achieve this by inhibiting EGFR, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival .
Propiedades
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-3-26-18-16(22-23-26)17(20-13-21-18)24-9-11-25(12-10-24)19(27)14(2)28-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBCGSANILJFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2564484.png)
![(E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2564485.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2564486.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)
![(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2564491.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2564493.png)
![3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564494.png)




![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564503.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)
